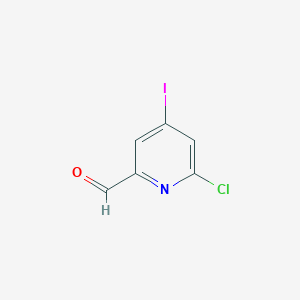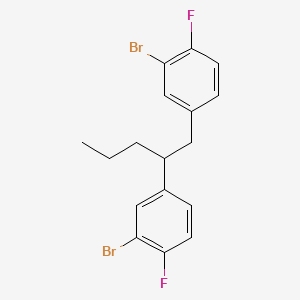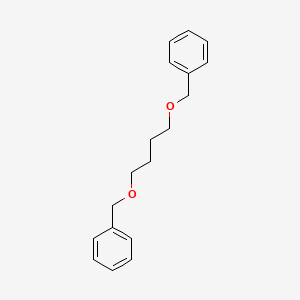
1,4-Dibenzyloxybutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dibenzyloxybutane is an organic compound with the molecular formula C18H20O2. It consists of a butane backbone with two benzyloxy groups attached at the 1 and 4 positions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Dibenzyloxybutane can be synthesized through several methods. One common approach involves the reaction of 1,4-butanediol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles to laboratory methods, with optimizations for scale, cost, and efficiency. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1,4-Dibenzyloxybutane undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 1,4-butanediol and benzyl alcohol.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in aprotic solvents.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: 1,4-Butanediol, benzyl alcohol.
Substitution: Various substituted butane derivatives depending on the nucleophile used.
科学的研究の応用
1,4-Dibenzyloxybutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for diols.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,4-Dibenzyloxybutane largely depends on the specific reactions it undergoes. For example, in oxidation reactions, the benzyloxy groups are converted to aldehydes or acids through the transfer of oxygen atoms. In reduction reactions, hydrogen atoms are added to the molecule, breaking the benzyloxy groups into simpler alcohols. The molecular targets and pathways involved vary based on the specific chemical transformation being studied.
類似化合物との比較
1,4-Butanediol: A primary alcohol with similar reactivity but lacking the benzyloxy groups.
1,4-Dimethoxybutane: Similar structure but with methoxy groups instead of benzyloxy groups.
1,4-Dibenzyloxy-2-butene: Contains a double bond in the butane backbone, leading to different reactivity.
Uniqueness: 1,4-Dibenzyloxybutane is unique due to the presence of benzyloxy groups, which impart distinct chemical properties and reactivity. These groups make it a valuable intermediate in organic synthesis and provide versatility in various chemical transformations.
特性
CAS番号 |
6282-65-1 |
|---|---|
分子式 |
C18H22O2 |
分子量 |
270.4 g/mol |
IUPAC名 |
4-phenylmethoxybutoxymethylbenzene |
InChI |
InChI=1S/C18H22O2/c1-3-9-17(10-4-1)15-19-13-7-8-14-20-16-18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2 |
InChIキー |
OMLVOCZNGZGCJF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COCCCCOCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



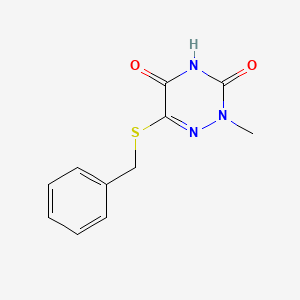
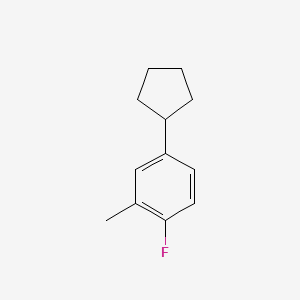
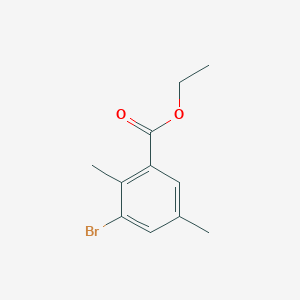
![6-chloro-2,2-dimethyl-7-nitro-4-((2-(trimethylsilyl)ethoxy)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14021199.png)
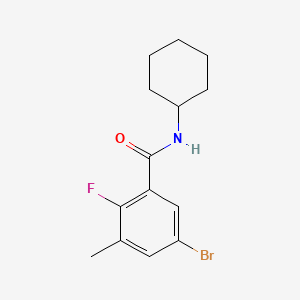
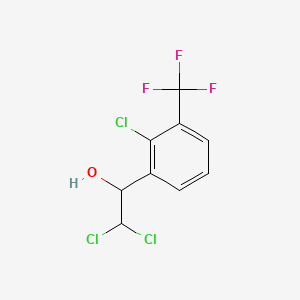
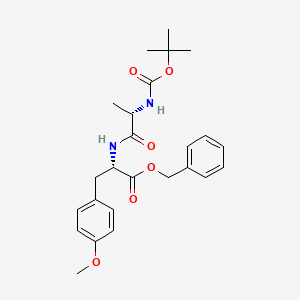
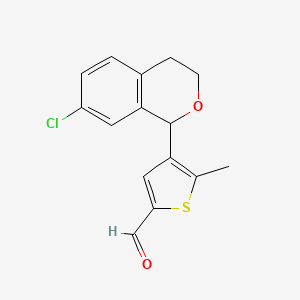
![BenZyl methyl[2-[5-[[(methylamino)sulphonyl]methyl]-1H-indol-3-yl]ethyl]carbamate](/img/structure/B14021220.png)

